ベンジル尿素

概要

説明

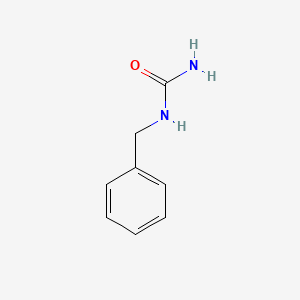

ベンジルウレア: は、分子式C₈H₁₀N₂O の有機化合物です。これは、ウレアの誘導体であり、水素原子の1つがベンジル基に置き換わっています。ベンジルウレアは、化学、生物学、産業など、さまざまな分野での用途で知られています。

製造方法

合成経路と反応条件:

工業的製造方法: ベンジルウレアの工業的製造は、上記で述べたものと同じ合成経路を、より大規模で行うことがよくあります。 反応は高収率と高純度を実現するために最適化され、プロセスはリソース効率が高く、環境に優しいように設計されています .

科学的研究の応用

Benzylurea has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Medicine: Some benzylurea compounds are investigated for their potential use as pharmaceuticals.

Industry: Benzylurea is used in the production of various industrial chemicals and materials.

作用機序

ベンジルウレアとその誘導体の作用機序は、多くの場合、特定の分子標的との相互作用を伴います。 たとえば、一部のベンジルウレア化合物は、キチン合成酵素などの酵素を阻害することにより作用します。キチン合成酵素は、昆虫におけるキチンの形成に不可欠です . これにより、ベンジルウレア誘導体は、昆虫の成長調整剤として効果的になります。

類似化合物の比較

類似化合物:

ベンゾイルウレア: ベンゾイルウレア化合物は、ベンジルウレアに似ていますが、ベンジル基の代わりにベンゾイル基を持っています。

フェニルウレア: フェニルウレア化合物は、ウレア部分にフェニル基が結合しており、さまざまな農業用途で使用されています。

ベンジルウレアの独自性: ベンジルウレアは、その特定の構造のためにユニークです。この構造により、さまざまな化学反応に関与し、多様な生物活性を示すことができます。 その汎用性により、合成化学から生物学的研究まで、複数の分野で価値あるものとなっています .

準備方法

Synthetic Routes and Reaction Conditions:

Nucleophilic Addition of Amines to Isocyanates: One common method for synthesizing benzylurea involves the nucleophilic addition of benzylamine to isocyanates.

Reaction with Carbamoyl Chlorides: Another method involves the reaction of benzylamine with carbamoyl chlorides.

Industrial Production Methods: Industrial production of benzylurea often involves the same synthetic routes mentioned above but on a larger scale. The reactions are optimized for high yield and purity, and the processes are designed to be resource-efficient and environmentally friendly .

化学反応の分析

反応の種類:

酸化: ベンジルウレアは、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して、酸化反応を受ける可能性があります。

還元: ベンジルウレアの還元は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウム、過酸化水素。

還元: 水素化リチウムアルミニウム。

置換: ハロゲン化物などの求核剤。

主な生成物:

酸化: ベンジルウレアは、酸化されて、追加の酸素含有官能基を持つベンジルウレア誘導体を形成することができます。

還元: 還元は通常、より単純なアミン誘導体を生成します。

科学研究への応用

ベンジルウレアは、科学研究において幅広い用途があります:

化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。

生物学: ベンジルウレア誘導体は、抗がん作用などの潜在的な生物活性について研究されています.

医学: 一部のベンジルウレア化合物は、医薬品としての可能性について調査されています。

類似化合物との比較

Benzoylurea: Benzoylurea compounds are similar to benzylurea but have a benzoyl group instead of a benzyl group.

Phenylurea: Phenylurea compounds have a phenyl group attached to the urea moiety and are used in various agricultural applications.

Uniqueness of Benzylurea: Benzylurea is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it valuable in multiple fields, from synthetic chemistry to biological research .

特性

IUPAC Name |

benzylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c9-8(11)10-6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNJWHFSKNJCTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10202078 | |

| Record name | Benzylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

538-32-9 | |

| Record name | Benzylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=538-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K14I09J76 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of benzylurea?

A1: Benzylurea has the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol.

Q2: What spectroscopic data is available for characterizing benzylurea?

A2: Researchers commonly employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), Fourier-Transform Infrared (FTIR) spectroscopy, and Differential Scanning Calorimetry (DSC) to characterize benzylurea. These methods provide information about the compound's structure, functional groups, and thermal properties. []

Q3: Are there any studies on the rotational barrier around the C-N bond in benzylurea?

A3: Yes, NMR studies have investigated the rotational barrier of the NH2 group in benzylurea. The presence of anionic hydrogen-bond acceptors, like benzoate and iodide, in acetonitrile solution, slightly increases the rotational barrier (ΔG‡). This suggests weak interactions between the NH bond and these anions. []

Q4: What are the common synthetic routes to benzylurea?

A4: Benzylurea can be synthesized through various methods, including:

- Nucleophilic Substitution: Reacting benzylamine with potassium cyanate in an acidic aqueous solution. []

- Modified Schotten-Baumann Reaction: Reacting benzylurea with benzoyl chloride or substituted benzoyl chlorides. []

- Copper-Catalyzed Carboamination: A three-component coupling reaction involving styrenes, potassium alkyltrifluoroborates, and benzylurea. []

Q5: Can benzylurea be directly oxidized to benzoylurea?

A5: Yes, benzylurea can be directly oxidized to benzoylurea using silver(I) nitrate and copper(II) sulfate pentahydrate as catalysts in the presence of ammonium persulfate and potassium fluoride in water at room temperature. [, ]

Q6: How does the position of a chlorine substituent on benzoyl chloride affect the yield of substituted benzylurea derivatives?

A6: Research indicates that the position of the chlorine substituent on the benzoyl chloride significantly influences the yield of the final substituted benzylurea. The closer the substituent is to the carbonyl group of benzoyl chloride, the lower the yield of the corresponding benzylurea derivative. This is attributed to the substituent's influence on the electrophilic force of the carbonyl group. []

Q7: What are the potential applications of benzylurea derivatives in medicinal chemistry?

A7: Benzylurea derivatives exhibit a range of biological activities, making them promising candidates for drug development. Some key areas of interest include:

- Vasopressin V2 Receptor Agonists: Benzylurea derivatives have shown potent agonist activity at the vasopressin V2 receptor, suggesting their potential as non-peptidic alternatives to desmopressin for treating diseases requiring reduced urine output. []

- Anticancer Agents: Research suggests that substituted benzylurea compounds could act as prospective anticancer agents by inhibiting vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis. [, ]

- Mycobacterium tuberculosis Inhibitors: Certain benzylurea derivatives have demonstrated inhibitory activity against Mycobacterium tuberculosis Inosine-5'-monophosphate dehydrogenase (IMPDH), highlighting their potential as novel anti-tubercular agents. []

- Glycogen Synthase Kinase 3 (GSK-3) Inhibitors: Benzylurea derivatives have been explored as potential GSK-3 inhibitors, offering potential therapeutic applications in various diseases. []

Q8: How do structural modifications of benzylurea affect its biological activity?

A8: The structure-activity relationship (SAR) of benzylurea derivatives has been extensively studied. For instance, in the development of vasopressin V2 receptor agonists, modifications to the benzyl group improved potency, while changes to the urea end group enhanced solubility and oral efficacy. [] Similarly, for Mycobacterium tuberculosis IMPDH inhibitors, the cyclohexyl, piperazine, and isoquinoline rings were found crucial for activity. []

Q9: Are there any known examples of benzylurea derivatives being used as fungicides?

A9: Yes, Pencycuron (1-(4-chlorobenzyl)-1-cyclopentyl-3-phenylurea) is a fungicide effective against Rhizoctonia solani, which causes diseases like rice sheath blight and potato black scurf. Its activity stems from the specific substitution pattern on the benzylurea scaffold. []

Q10: How does benzyl isothiocyanate (BITC), a related compound, interact with cytochrome P450 enzymes?

A10: BITC acts as a mechanism-based inactivator of certain cytochrome P450 (P450) enzymes, which are crucial for metabolizing drugs and xenobiotics. This interaction could contribute to the chemopreventive effects attributed to BITC. [] Interestingly, BITC metabolism can lead to the formation of N,N'-di-benzylurea as a minor metabolite. []

Q11: Are there any applications of benzylurea in material science?

A11: Yes, benzylurea can be incorporated into polymers to enhance specific properties. For example, N-benzyl-polyoxyalkylene-polyamines containing benzylurea groups have been used in the production of elastic moldings. These moldings demonstrate improved stretchability and tensile breaking strength. []

Q12: Can benzylurea derivatives be used as ligands in metal complexes?

A12: Yes, benzylurea derivatives can act as ligands in metal complexes. Notably, 4-benzylurea-benzoic acid (BUBA) has been used as a ligand in a dinuclear nickel(II) complex relevant to the active site of the enzyme urease. This complex, [Sm(BUBA)3phen], showed good dispersion in polyurea–urethane (PUU) composites, leading to improved mechanical properties. []

Q13: Have computational methods been applied to study benzylurea derivatives?

A13: Yes, computational chemistry techniques are valuable tools for investigating benzylurea and its analogues. For example, Quantitative Structure-Activity Relationship (QSAR) studies have been conducted to understand the relationship between the physicochemical properties of 1-benzoyl-3-benzylurea analogues and their anticancer activity, bioavailability, and toxicity. These models help predict the activity and properties of novel derivatives. []

Q14: Are there examples of crystallographic studies involving benzylurea derivatives?

A14: Yes, X-ray crystallography has been utilized to elucidate the binding mode of benzylurea-based inhibitors with enzymes. For instance, the crystal structure of a Leu492Ala mutant of Maize cytokinin oxidase/dehydrogenase complexed with the benzylurea inhibitor CPBU provided structural insights into their interaction. [] Similarly, the crystal structure of Factor VIIa complexed with 1-(1-aminoisoquinolin-6-yl)-3-benzylurea has also been determined. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。